molecular formula C14H12O3 B2419632 Methyl 3-hydroxy-5-phenylbenzoate CAS No. 49843-53-0

Methyl 3-hydroxy-5-phenylbenzoate

Cat. No. B2419632
CAS RN: 49843-53-0
M. Wt: 228.247
InChI Key: WVBJYTHKCQRAIE-UHFFFAOYSA-N
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Description

Methyl 3-hydroxy-5-phenylbenzoate is an organic compound that belongs to the family of methyl benzoates. It has a molecular weight of 228.25 and a molecular formula of C14H12O3 .


Synthesis Analysis

The synthesis of Methyl 3-hydroxy-5-phenylbenzoate involves a reaction with potassium phosphate and tetrakis (triphenylphosphine) palladium (0) in N,N-dimethyl-formamide at 100℃ for 14 hours in an inert atmosphere . The product is then extracted with ether, dried over Na2SO4, filtered, and concentrated under reduced pressure .


Molecular Structure Analysis

The molecular structure of Methyl 3-hydroxy-5-phenylbenzoate is represented by the linear formula C14H12O3 . The InChI code for this compound is 1S/C14H12O3/c1-17-14(16)12-7-11(8-13(15)9-12)10-5-3-2-4-6-10/h2-9,15H,1H3 .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Methyl 3-hydroxy-5-phenylbenzoate include the reaction of methyl 3-bromo-5-hydroxybenzoate with phenylboronic acid, K3PO4, and Pd(PPh3)4 in degassed and anhydrous DMF . The mixture is stirred at 100 °C for 14 hours, then quenched with 2N HCl .

Scientific Research Applications

Synthesis and Structural Studies

  • The compound has been involved in synthesis studies, such as the work by Howarth and Harris (1968) where it was synthesized from methyl 6-phenyl0-resorcylate with diazomethane. This research contributed to reassignment of structures in organic chemistry (Howarth & Harris, 1968).

Biological Activity and Environmental Impact

  • Phenyl ether derivatives like 3-hydroxy-5-phenylbenzoate have been isolated from marine-derived fungi, showing antioxidant activities. For instance, Xu et al. (2017) identified similar compounds with significant antioxidant properties (Xu et al., 2017).

Role in Enzymatic Reactions

  • Compounds structurally related to methyl 3-hydroxy-5-phenylbenzoate have been studied for their interaction with enzymes. Huynh and Crawford (1985) discovered an enzyme produced by a fungus that interacts with similar compounds, leading to novel insights into lignin-degrading enzymes (Huynh & Crawford, 1985).

Chemical Analysis and Detection Methods

  • Analysis of environmental phenols, which include compounds like methyl 3-hydroxy-5-phenylbenzoate, is crucial for environmental monitoring. Ye et al. (2008) developed methods for detecting such compounds in human milk, highlighting the importance of monitoring these substances due to potential health risks (Ye et al., 2008).

Applications in Material Science

  • Methyl 3-hydroxy-5-phenylbenzoate and its derivatives find applications in material science, such as in the synthesis of polymers. For example, Takagi et al. (2013) synthesized compounds with oligothiophene, using similar compounds as starting materials, showing potential in advanced material applications (Takagi et al., 2013).

properties

IUPAC Name

methyl 3-hydroxy-5-phenylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O3/c1-17-14(16)12-7-11(8-13(15)9-12)10-5-3-2-4-6-10/h2-9,15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVBJYTHKCQRAIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a solution of methyl 3-benzyloxy-5-phenylbenzoate (10 g) in acetic acid (300 ml) was added 10% palladium on carbon (1 g), and the mixture was subjected to catalytic hydrogenation at 80° C. under atmospheric pressure. The catalyst was removed by filtration and the filtrate was evaporated in vacuo. To the residue were added ethyl acetate and water, and adjusted to pH 5 with potassium carbonate. The separated organic layer was washed with brine, dried over magnesium sulfate and evaporated in vacuo to give methyl 3-hydroxy-5-phenylbenzoate.
Name
methyl 3-benzyloxy-5-phenylbenzoate
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
COC(=O)c1cc(OCc2ccccc2)cc(-c2ccccc2)c1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

Name
COC(=O)c1cc(OCc2ccccc2)cc(-c2ccccc2)c1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods IV

Procedure details

In a nitrogen atmosphere, 10% palladium-carbon (900 mg) was added to a mixed solution of EtOH (40 mL)-THF (8 mL) of methyl 5-benzyloxybiphenyl-3-carboxylate (1.55 g), and stirred in a hydrogen atmosphere at room temperature for 2 hours. The reaction liquid was filtered through Celite, and concentrated under reduced pressure to obtain the title compound as a white powder. Not purified, this was used in the next step.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
reactant
Reaction Step Two
Name
methyl 5-benzyloxybiphenyl-3-carboxylate
Quantity
1.55 g
Type
reactant
Reaction Step Two
Name
palladium-carbon
Quantity
900 mg
Type
catalyst
Reaction Step Two
Name
Quantity
8 mL
Type
solvent
Reaction Step Two

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